![molecular formula C18H17NO2S B2524337 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide CAS No. 2034516-92-0](/img/structure/B2524337.png)
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide
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Description
Synthesis Analysis
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide derivatives has been explored in various studies. One approach involves a one-pot three-component synthesis using 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol under reflux conditions, which offers good yields and environmentally friendly conditions . Another study describes the synthesis of related N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation .
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been characterized by single crystal X-ray diffraction studies. This compound crystallizes in the triclinic space group Pī, with a chair conformation of the cyclohexane ring and is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation reactions. For instance, the synthesis of N-(5-(2-Cholrobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl)propanamide derivatives involves the condensation of 2-(6-methoxynaphthalen-2-yl)-N-(4-oxo-2-arylthiazolidin-3-yl)propanamide with 2-chlorobenzaldehyde in the presence of a strong base like sodium ethoxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized by various spectroscopic methods, including IR spectroscopy, 1H-NMR spectroscopy, and mass spectrometry. These methods help establish the structures and confirm the successful synthesis of the target compounds . The compounds' solubility, melting points, and stability can also be inferred from these analyses, although specific data on N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide is not provided in the given papers.
Case Studies and Applications
Some of the synthesized compounds have been tested for their antibacterial and antifungal activities, with some showing excellent results. This suggests potential applications as antibacterial and antifungal agents, which could be further explored in case studies . The analgesic and anti-inflammatory properties of related compounds like Naproxen also indicate potential therapeutic applications for these derivatives .
Scientific Research Applications
Chemoselective Synthesis and Anionic Ortho-Fries Rearrangement
One study presents a chemoselective synthesis method involving thioaurones or 3-hydroxy benzo[b]thiophen-2-aryl ketones, 1-hydroxy naphtho[2,1-b]thiophen-2-aryl ketones, and chalcones from N,N-diethyl-ortho-methyl sulfanyl aryl amides. This process incorporates a novel anionic ortho-Fries rearrangement, leading to a range of benzothienopyranones and thiafluorenones, highlighting the compound's role in synthesizing complex organic structures (T. K. Pradhan, A. De, J. Mortier, 2005).
Fluorescence Property Enhancement
Another research focuses on synthesizing novel 1,8-naphthalimide derivatives containing a thiophene ring, which demonstrates enhanced fluorescence properties. This study explores the compound's ability to emit various colors, including blue, green, or yellow emissions, showcasing its potential applications in optical materials and sensors (Jin Zhengneng et al., 2013).
Optical Properties and Solid-State Emission
Research on postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including thiophen-3-yl, demonstrates the systematic alteration of optical and photophysical properties. This study provides insights into how different substituents can significantly enhance solid-state fluorescence, offering applications in advanced material science for light-emitting devices (Yuning Li, G. Vamvounis, S. Holdcroft, 2002).
DNA Interaction and Docking Studies
A novel Schiff base ligand derived from 2,6-diaminopyridine and its complexes with Cu(II), Fe(II), and Pd(II) exhibit DNA binding activities. This research highlights the compound's potential as a candidate for drug development, showcasing its ability to interact with genetic material and possibly influence cellular processes (Baris Kurt et al., 2020).
Design and Synthesis for Drug Development
The design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives demonstrate the compound's versatility in creating novel structures with potential pharmacological applications. This study indicates the compound's role in the development of new therapeutic agents (Yang Jing, 2010).
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-17(14-9-11-22-12-14)8-10-19-18(21)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,9,11-12,17,20H,8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQJGORSWXFLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide |
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